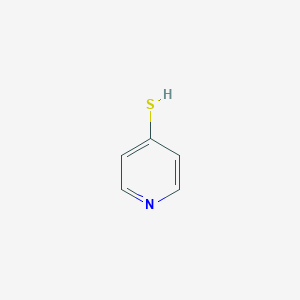

pyridine-4-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

pyridine-4-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NS/c7-5-1-3-6-4-2-5/h1-4H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHTDDANQIMVWKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=CC=C1S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Pyridine-4-thiol: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-4-thiol, and its tautomeric form pyridine-4(1H)-thione, is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. Its unique electronic properties, arising from the interplay between the pyridine (B92270) ring and the thiol/thione functionality, make it a versatile building block for the synthesis of a wide range of compounds with diverse biological activities. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of this compound, with a focus on its applications in drug discovery and development.

Chemical Structure and Tautomerism

This compound exists in a tautomeric equilibrium with its thione form, pyridine-4(1H)-thione. The position of this equilibrium is highly dependent on the solvent environment. In dilute solutions and nonpolar solvents, the thiol form is favored. However, in polar solvents and in the solid state, the thione form predominates due to intermolecular hydrogen bonding and greater polarity.[1][2]

Caption: Tautomeric equilibrium between this compound and pyridine-4(1H)-thione.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₅NS | [3] |

| Molar Mass | 111.17 g/mol | [3] |

| Appearance | Yellow to light yellow crystalline powder | |

| Melting Point | 177 °C (decomposes) | [3] |

| pKa | Not available | |

| Solubility | Soluble in DMSO and methanol. | [4] |

Spectroscopic Data

The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques. The following tables summarize the key spectroscopic data for the predominant thione tautomer.

¹H NMR Data (DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~13.5 (broad s) | singlet | 1H | N-H |

| ~7.8 (d) | doublet | 2H | H-2, H-6 |

| ~7.5 (d) | doublet | 2H | H-3, H-5 |

Note: Chemical shifts can vary slightly depending on concentration and exact experimental conditions.

¹³C NMR Data (DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| ~177 | C=S (C-4) |

| ~138 | C-2, C-6 |

| ~118 | C-3, C-5 |

Note: Chemical shifts can vary slightly depending on concentration and exact experimental conditions.

FT-IR Data (Solid State)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2800 | Medium, Broad | N-H stretch |

| ~1600 | Strong | C=C stretch (aromatic) |

| ~1150 | Strong | C=S stretch |

| ~800 | Strong | C-H out-of-plane bend |

UV-Vis Data

The UV-Vis spectrum of this compound is sensitive to the solvent, reflecting the tautomeric equilibrium.

| Solvent | λmax (Thiol) (nm) | λmax (Thione) (nm) | Reference(s) |

| Cyclohexane | ~280 | - | [1] |

| Ethanol | - | ~335 | [5] |

| Water | - | ~324 | [4] |

| THF | - | ~360 | [6] |

Experimental Protocols

Synthesis of this compound from 4-Chloropyridine (B1293800) Hydrochloride

This method involves the reaction of a commercially available starting material with a sulfur source.

Caption: Workflow for the synthesis of this compound.

Procedure:

-

A solution of 4-chloropyridine hydrochloride in water is added to a refluxing solution of sodium polysulfide (prepared from sodium sulfide and sulfur).[1]

-

The reaction mixture is refluxed for several hours.

-

After cooling, the mixture is acidified with concentrated HCl and heated to digest the precipitated sulfur.

-

The hot solution is filtered to remove sulfur.

-

The filtrate is cooled and neutralized with a strong base (e.g., NaOH) to precipitate the crude this compound.

-

The crude product is collected by filtration, washed with water, and dried.

-

Purification is achieved by recrystallization from a suitable solvent system, such as ethanol-water, to yield pure this compound.[7][8][9][10][11]

S-Alkylation of this compound

The sulfur atom in this compound is a potent nucleophile and readily undergoes S-alkylation with various electrophiles.

Caption: General workflow for the S-alkylation of this compound.

Procedure:

-

To a solution of this compound in a polar aprotic solvent such as DMF or acetone, a base (e.g., potassium carbonate, sodium hydride) is added.[10]

-

The mixture is stirred at room temperature to form the thiolate anion.

-

The alkylating agent (e.g., an alkyl halide) is added, and the reaction is stirred at room temperature or heated until completion, as monitored by TLC.[10]

-

The reaction mixture is then poured into water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired 4-(alkylthio)pyridine.

Oxidation to 4,4'-Dipyridyl Disulfide

This compound can be readily oxidized to its corresponding disulfide, 4,4'-dipyridyl disulfide, a useful reagent in its own right.

Caption: General workflow for the oxidation of this compound.

Procedure:

-

This compound is dissolved in a suitable solvent, such as water or an alcohol.

-

An oxidizing agent, such as hydrogen peroxide or iodine, is added to the solution.

-

The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

The product, 4,4'-dipyridyl disulfide, often precipitates from the reaction mixture and can be collected by filtration.[12][13]

-

If the product does not precipitate, it can be isolated by extraction with an organic solvent.

-

The crude disulfide is then purified by recrystallization.

Applications in Drug Development

The this compound scaffold is a privileged structure in drug discovery, with its derivatives exhibiting a wide range of biological activities.

As Enzyme Inhibitors

Derivatives of this compound have been investigated as inhibitors of various enzymes, playing crucial roles in different disease pathologies.

-

Kinase Inhibitors: The pyridine ring can form key hydrogen bonding interactions within the ATP-binding site of kinases, while the thioether linkage allows for the introduction of diverse substituents to target specific regions of the enzyme. This makes this compound derivatives promising candidates for the development of selective kinase inhibitors for cancer therapy.[14][15]

-

Matrix Metalloproteinase (MMP) Inhibitors: MMPs are a family of enzymes involved in tissue remodeling, and their dysregulation is implicated in diseases like arthritis and cancer. This compound derivatives have been designed to chelate the active site zinc ion of MMPs, leading to their inhibition.[16][17]

-

Cholinesterase Inhibitors: Some pyridine derivatives have shown inhibitory activity against acetylcholinesterase and butyrylcholinesterase, enzymes involved in the breakdown of neurotransmitters. This makes them of interest for the treatment of neurodegenerative diseases like Alzheimer's.[7][18]

In Anticancer Drug Design

The pyridine nucleus is a common feature in many approved anticancer drugs.[19] this compound provides a versatile platform for the synthesis of novel anticancer agents. Its derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[3][20]

Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway is crucial during embryonic development, and its aberrant activation is linked to the development of several cancers. Small molecule inhibitors of the Hh pathway are therefore of great interest as potential cancer therapeutics. Pyridyl pyrimidine-based compounds have been identified as potent inhibitors of the Hh pathway, demonstrating the potential of the pyridine scaffold in targeting this critical signaling cascade.[20][21][22][23]

Conclusion

This compound is a valuable and versatile heterocyclic compound with a rich chemistry and a wide range of applications, particularly in the field of drug discovery. Its tautomeric nature, coupled with the nucleophilicity of the sulfur atom, allows for the synthesis of a diverse array of derivatives. The demonstrated biological activities of these derivatives, including enzyme inhibition and anticancer effects, underscore the importance of the this compound scaffold in the development of new therapeutic agents. This guide provides a solid foundation for researchers and scientists working with this important molecule, from its fundamental properties to its practical applications.

References

- 1. US3759932A - Method for preparing mercaptopyridines using alkali metal polysulfides - Google Patents [patents.google.com]

- 2. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. Spectral Characterization of 4-Mercaptopyridine (4-Mpy) Aggregates in Aqueous Solution [scirp.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Buy 4,4'-Dipyridyl disulfide | 2645-22-9 [smolecule.com]

- 13. 4,4'-Dithiodipyridine | C10H8N2S2 | CID 75846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 16. EP1362033B1 - Pyridine matrix metalloproteinase inhibitors - Google Patents [patents.google.com]

- 17. Quinazolinones and pyrido[3,4-d]pyrimidin-4-ones as orally active and specific matrix metalloproteinase-13 inhibitors for the treatment of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. explorationpub.com [explorationpub.com]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis of pyridyl pyrimidine hedgehog signaling pathway inhibitors and their antitumor activity in human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. CNPY4 inhibits the Hedgehog pathway by modulating membrane sterol lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Inhibitors of the Hedgehog Signaling Pathway | Hadden Research Lab [hadden.lab.uconn.edu]

An In-depth Technical Guide to the Synthesis and Purification of Pyridine-4-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis and purification methods for pyridine-4-thiol, a crucial building block in pharmaceutical and materials science. This document details experimental protocols, presents quantitative data for comparison, and includes workflow diagrams to elucidate the chemical processes involved.

Introduction to this compound

This compound, also known as 4-mercaptopyridine, is a heterocyclic organic compound with the chemical formula C₅H₅NS. It exists in a tautomeric equilibrium with its thione form, pyridine-4(1H)-thione. The thiol form is favored in dilute solutions and in solvents capable of hydrogen bonding, while the thione form predominates in polar solvents and at higher concentrations due to self-association. This compound serves as a versatile intermediate in the synthesis of various biologically active molecules and functional materials.

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₅H₅NS | [1] |

| Molecular Weight | 111.17 g/mol | [2] |

| Appearance | Colorless to light yellow crystalline solid | [2] |

| Melting Point | 182-189 °C | [3] |

| Boiling Point | 194.0±13.0 °C (Predicted) | [3] |

| Solubility | Moderately soluble in water; Soluble in alcohols (e.g., ethanol, methanol) and DMSO | [2][3] |

Synthesis of this compound

Several synthetic routes have been established for the preparation of this compound. The most common methods start from readily available precursors such as 4-chloropyridine (B1293800) or pyridine-4-sulfonic acid.

Synthesis from 4-Chloropyridine

The substitution of the chlorine atom in 4-chloropyridine with a sulfur-containing nucleophile is a widely used approach. Two common reagents for this transformation are thiourea (B124793) and sodium hydrosulfide (B80085).

This method involves the formation of an isothiouronium salt intermediate, which is subsequently hydrolyzed to yield the desired thiol.

Reaction Scheme:

Caption: Synthesis of this compound from 4-Chloropyridine via a Thiourea Intermediate.

Experimental Protocol:

A detailed experimental protocol for this specific reaction with quantitative data was not found in the provided search results. However, a general procedure based on similar reactions is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloropyridine and a molar equivalent of thiourea in a suitable solvent such as ethanol.

-

Reaction: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Hydrolysis: After the formation of the isothiouronium salt is complete, add a solution of a base, such as sodium hydroxide, and continue to heat the mixture to hydrolyze the intermediate.

-

Work-up: Cool the reaction mixture and neutralize it with an acid. The product can then be extracted with an organic solvent.

-

Purification: The crude product is then purified by recrystallization.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 4-Chloropyridine | [4] |

| Reagent | Thiourea | [5] |

| Typical Yield | 61-88% (for similar pyrimidine-thiourea syntheses) | [5] |

| Purity | >95% (after purification) | N/A |

Direct nucleophilic substitution of the chloride with the hydrosulfide anion provides a more direct route to the thiol.

Reaction Scheme:

References

- 1. Pyridine-4-thiolate: Properties, Uses, Safety, Supplier & SDS | Comprehensive Guide for Researchers & Chemists in China [pipzine-chem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chembk.com [chembk.com]

- 4. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Pyridine-4-thiol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of pyridine-4-thiol (also known as 4-mercaptopyridine). Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on a qualitative understanding of its solubility in various organic solvents, the critical influence of tautomerism on its physical properties, and detailed experimental protocols for determining its solubility. This guide is intended to be a valuable resource for scientists and researchers, enabling informed decision-making in experimental design, formulation, and chemical synthesis.

Core Concepts: Understanding the Solubility of this compound

This compound is a heterocyclic organic compound with a molecular structure that dictates its solubility behavior. The presence of a polar pyridine (B92270) ring and a thiol (-SH) group, which can engage in hydrogen bonding, suggests a degree of solubility in polar solvents. Conversely, the aromatic ring also imparts some non-polar character.

A crucial aspect governing the solubility and other properties of this compound is its existence in a tautomeric equilibrium between the thiol form (this compound) and the thione form (pyridine-4(1H)-thione). This equilibrium is significantly influenced by the polarity of the solvent.[1][2][3][4] In polar solvents, the more polar thione tautomer is generally favored, while in non-polar solvents, the thiol form tends to predominate.[1][4] This dynamic equilibrium affects intermolecular interactions and, consequently, the solubility of the compound.

Tautomeric Equilibrium of this compound

Caption: Tautomeric equilibrium between this compound and pyridine-4(1H)-thione.

Solubility Profile: A Qualitative Overview

While precise quantitative data is scarce, the available literature provides a qualitative understanding of this compound's solubility in common organic solvents. This information is summarized in the table below.

| Solvent Classification | Solvent | Qualitative Solubility | Reference(s) |

| Polar Protic | Methanol | Moderately Soluble | [5] |

| Ethanol | Moderately Soluble | [5] | |

| Water | Moderately Soluble | [6] | |

| Polar Aprotic | Acetone | Soluble | [7] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [1] | |

| Non-Polar | n-Hexane | Very Slightly Soluble | [5] |

| Benzene | Very Slightly Soluble | [5] | |

| Toluene | Soluble |

It is important to note that terms like "soluble" and "moderately soluble" are qualitative. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol for Determining the Solubility of this compound

The following is a detailed methodology for the experimental determination of the equilibrium solubility of this compound in an organic solvent of interest, utilizing the widely accepted shake-flask method followed by UV-Vis spectroscopic analysis.

I. Materials and Equipment

-

This compound: High purity grade (>98%)

-

Solvent: HPLC or analytical grade

-

Volumetric flasks and pipettes: Calibrated

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or wrist-action shaker

-

Temperature-controlled incubator or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

II. Experimental Workflow

The overall workflow for determining the solubility of this compound is depicted below.

Caption: Experimental workflow for solubility determination.

III. Detailed Procedure

A. Preparation of Standard Solutions and Calibration Curve

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

Perform a series of dilutions from the stock solution to create at least five standard solutions of varying, known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent. The λmax can be determined by scanning a solution of this compound across a range of UV wavelengths.

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear, and the equation of the line (y = mx + c) will be used to determine the concentration of the unknown samples.

B. Preparation of Saturated Solutions

-

Add an excess amount of solid this compound to a series of glass vials or flasks. An excess is necessary to ensure that a saturated solution is formed.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

C. Equilibration

-

Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Shake the vials at a constant speed for a predetermined period (e.g., 24, 48, and 72 hours) to ensure that equilibrium is reached. Equilibrium is achieved when the concentration of the dissolved solid in the solvent no longer changes over time.

D. Sample Collection and Preparation

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, centrifuge the vials at a high speed.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

-

Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

E. Analysis and Calculation

-

Measure the absorbance of the diluted samples using the UV-Vis spectrophotometer at the predetermined λmax.

-

Use the equation from the calibration curve to calculate the concentration of the diluted sample.

-

Account for the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in the specific solvent at the experimental temperature.

The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents, emphasizing the critical role of its tautomeric equilibrium. While quantitative solubility data is not widely published, the detailed experimental protocol provided herein offers a robust methodology for researchers to determine these values in their laboratories. For professionals in drug development and chemical research, a thorough understanding of these principles and experimental techniques is essential for the successful application of this compound in their work.

References

- 1. This compound [chembk.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Pyridine-4-thiolate: Properties, Uses, Safety, Supplier & SDS | Comprehensive Guide for Researchers & Chemists in China [pipzine-chem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Pyridine-4(1H)-thione Properties, Uses, Safety, Supplier & Price in China | Reliable Chemical Manufacturer [pipzine-chem.com]

Chemical Identity: CAS Number and Synonyms

An In-depth Technical Guide to Pyridine-4-thiol

This guide provides a comprehensive overview of this compound, a heterocyclic organosulfur compound of significant interest to researchers, scientists, and professionals in drug development. It covers its chemical identity, physicochemical properties, synthesis, and applications, with a focus on its role in pharmaceutical and chemical research.

This compound is a derivative of pyridine (B92270) and is recognized by its unique CAS Registry Number. It is also known by a variety of synonyms in scientific literature and commercial catalogs.

-

Synonyms : 4-Mercaptopyridine, 4-Pyridinethiol, Pyridine-4-thiolate, 4-Thiopyridine, 4-Sulfanylpyridine, 4-Sulfhydrylpyridine, Mercaptopyridine, NSC 76036, Pyridine-4(1H)-thione, 4-Pyridimethiol, 4-mercapto-pyridin, 4-PYRIDYL MERCAPTAN.[1][4][5][6][7][8]

Physicochemical and Computational Data

The properties of this compound have been characterized through various experimental and computational methods. These data are crucial for its application in synthesis and for understanding its behavior in different environments.

| Property | Value |

| Molecular Formula | C₅H₅NS |

| Molecular Weight | 111.16 g/mol , 111.17 g/mol , 111.165 g/mol [1][2][3][5][6] |

| Appearance | Yellow to yellow-green or brown crystalline powder.[6][8][10] |

| Melting Point | 182-189 °C[3][5][6] |

| Boiling Point | 194.0 ± 13.0 °C (Predicted)[3][6] |

| Density | 1.161 g/cm³ (Estimate)[3][6] |

| pKa | pK1: 1.43 (+1); pK2: 8.86 (0) (at 20°C)[6] |

| Solubility | Soluble in DMSO and Methanol.[6] Moderately soluble in water, with solubility increasing in alkaline conditions.[11] |

| Storage Temperature | 0-8 °C[5][6] |

| Topological Polar Surface Area (TPSA) | 12.89 Ų[1] |

| LogP (octanol/water) | 1.3703[1] |

| Hydrogen Bond Donors | 1[1] |

| Hydrogen Bond Acceptors | 2[1] |

| Rotatable Bonds | 0[1] |

Synthesis and Purification

This compound can be synthesized through several routes, typically involving the introduction of a thiol group onto the pyridine ring.

General Synthesis Methods

Two common methods for the synthesis of this compound are:

-

From Halogenated Pyridines : A widely used method involves the reaction of a 4-halogenated pyridine, such as 4-chloropyridine (B1293800) or 4-bromopyridine, with a sulfur nucleophile like sodium hydride in a suitable solvent (e.g., alcohols, dimethyl sulfoxide).[12] The halogen atom is displaced by the sulfur-containing group to yield the target compound.[12]

-

Reaction with a Base : Pyridine-4-thiolate, the salt form, can be readily prepared by treating this compound with a base such as sodium hydroxide (B78521) or potassium hydroxide in a neutralization reaction.[12]

Caption: General synthetic routes to this compound.

Experimental Protocol: Purification

A common method for the purification of this compound is recrystallization. The following protocol is based on established procedures[6]:

-

Dissolve approximately 45g of crude this compound in 100mL of boiling water. Activated charcoal can be added to decolorize the solution.

-

Filter the hot solution to remove insoluble impurities and charcoal.

-

Precipitate the product by adding 50% aqueous sodium hydroxide (~80mL) until the pH of the solution is approximately 6.

-

Collect the precipitate and dissolve it in ethanol (B145695).

-

Evaporate the ethanol to dryness.

-

Crystallize the resulting solid from boiling ethanol (~100mL), again using charcoal if necessary.

-

The final product should be yellow, flat hexagonal plates. The compound readily sublimes in a vacuum.[6]

Chemical Properties and Tautomerism

Like other mercaptopyridines, this compound exists in equilibrium with its tautomeric form, pyridine-4(1H)-thione.[8][13] This thiol-thione tautomerism is a critical aspect of its chemistry, influencing its reactivity and interaction with other molecules. The thione form is often favored in various conditions.[13] The sulfur atom in the thiol form is a potent nucleophile, allowing it to participate in various chemical reactions.[11]

Caption: Thiol-Thione tautomerism of this compound.

Applications in Research and Drug Development

This compound serves as a versatile intermediate and building block in various scientific fields.

-

Pharmaceutical Synthesis : It is a key intermediate in the synthesis of pharmaceuticals.[7][12] For instance, it is used in the preparation of certain cephalosporin (B10832234) antibiotics.

-

Coordination Chemistry : The sulfur and nitrogen atoms can act as coordination sites, allowing this compound to form complexes with various metal ions.[12] These complexes may possess unique catalytic, optical, or electronic properties.[12]

-

Biochemical Research : It is used as a redox reagent for the in vitro refolding of recombinant proteins, such as single-chain Fv fragments (scFvOx).[6] It has also been employed in enzymatic assays, for example, to measure alliinase activity.[6]

-

Materials Science : this compound has been used as a probe molecule in surface-enhanced Raman spectroscopy (SERS) studies, particularly with gold nanoparticles, to investigate molecular adsorption and interactions at the nanoscale.[6][14]

Biological Activity

While the pyridine scaffold is a cornerstone in medicinal chemistry, found in drugs with a vast range of activities, specific biological data for this compound itself is limited in publicly available literature.[15][16][17][18] The broader class of pyridine derivatives exhibits significant biological activities, including:

-

Antiviral and Anticoagulant properties[15]

Thioalkyl derivatives of pyridine have shown promise as neuropsychiatric agents with anticonvulsant, anxiolytic, and antidepressant effects.[21] The thiol group itself is a critical functional group in biological systems, participating in redox signaling and cellular responses to stress through various modifications like S-nitrosation and S-glutathiolation.[22][23] Given its structure, this compound is considered a valuable lead compound that can be modified to develop drugs with specific biological activities.[12]

Safety Information

This compound is classified as an irritant and requires careful handling in a laboratory setting.

-

GHS Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][6]

-

Precautionary Statements : P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][6]

-

Toxicity : The intravenous LD50 in mice is reported as 178 mg/kg.[10] It is considered a skin and strong eye irritant.[10][24]

References

- 1. chemscene.com [chemscene.com]

- 2. This compound [webbook.nist.gov]

- 3. chembk.com [chembk.com]

- 4. 4556-23-4 Cas No. | 4-Thiopyridine | Apollo [store.apolloscientific.co.uk]

- 5. parchem.com [parchem.com]

- 6. 4-Mercaptopyridine | 4556-23-4 [chemicalbook.com]

- 7. CAS 4556-23-4: 4-Mercaptopyridine | CymitQuimica [cymitquimica.com]

- 8. 4-Mercaptopyridine | C5H5NS | CID 2723889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound [webbook.nist.gov]

- 10. 4-Mercaptopyridine - Hazardous Agents | Haz-Map [haz-map.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. Pyridine-4-thiolate: Properties, Uses, Safety, Supplier & SDS | Comprehensive Guide for Researchers & Chemists in China [pipzine-chem.com]

- 13. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 17. sarchemlabs.com [sarchemlabs.com]

- 18. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. ashdin.com [ashdin.com]

- 21. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Thiol Oxidation in Signaling and Response to Stress: Detection and Quantification of Physiological and Pathophysiological Thiol Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Thiol chemistry and specificity in redox signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. fishersci.com [fishersci.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Pyridine-4-thiol

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of pyridine-4-thiol. It is intended for researchers, scientists, and professionals in the field of drug development who are utilizing this compound in their work. This document details the critical aspects of NMR data interpretation, including the influence of tautomerism, and provides standardized experimental protocols for data acquisition.

The Thione-Thiol Tautomerism of this compound

A crucial consideration in the NMR analysis of this compound is its existence in a tautomeric equilibrium between the thiol form (this compound) and the thione form (pyridine-4(1H)-thione). This equilibrium is highly dependent on the solvent, concentration, and temperature. In polar solvents, the thione form is generally favored, while in non-polar solvents, the thiol form can be more prevalent. This phenomenon significantly impacts the observed ¹H and ¹³C NMR spectra, potentially resulting in two sets of peaks corresponding to each tautomer, or an averaged spectrum, depending on the rate of interchange.

Caption: Tautomeric equilibrium of this compound and pyridine-4(1H)-thione.

Quantitative ¹H and ¹³C NMR Spectral Data

Obtaining precise, experimentally verified ¹H and ¹³C NMR data for this compound is challenging due to the tautomerism and potential for disulfide formation. The following tables present representative NMR data. It is important to note that the provided data is for the closely related compound, 2-mercaptopyridine (B119420), which also exhibits thione-thiol tautomerism and serves as a valuable illustrative example. These spectra were recorded in DMSO-d₆, a polar solvent where the thione form is expected to be predominant.

Table 1: ¹H NMR Spectral Data (Representative)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH | ~13.46 | broad singlet | - |

| H-6 | ~7.8 | doublet | ~6.0 |

| H-4 | ~7.6 | triplet | ~7.5 |

| H-5 | ~7.2 | triplet | ~7.0 |

| H-3 | ~7.1 | doublet | ~7.5 |

Data is representative for the thione form of 2-mercaptopyridine in DMSO-d₆ and serves as an illustration for this compound.

Table 2: ¹³C NMR Spectral Data (Representative)

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-2 (C=S) | ~177.7 |

| C-6 | ~137.9 |

| C-4 | ~137.5 |

| C-5 | ~133.0 |

| C-3 | ~112.8 |

Data is representative for the thione form of 2-mercaptopyridine in DMSO-d₆ and serves as an illustration for this compound.

Experimental Protocols for NMR Spectroscopy

The following section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Weighing the Sample: Accurately weigh 10-20 mg of high-purity this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended for its ability to dissolve both tautomeric forms. For studies aiming to favor the thiol form, a non-polar solvent like chloroform-d (B32938) (CDCl₃) could be considered, although solubility may be a limiting factor.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Homogenization: Ensure complete dissolution by gentle vortexing or sonication.

-

Filtering (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube.

NMR Instrument Parameters

The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-15 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64.

-

Temperature: 298 K (25 °C).

¹³C NMR Spectroscopy:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 (or more, depending on concentration).

-

Temperature: 298 K (25 °C).

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing: Manually phase the spectrum to obtain pure absorption peaks.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

-

Integration (¹H NMR): Integrate the signals to determine the relative ratios of the protons.

Caption: General experimental workflow for NMR spectroscopy.

Conclusion

The NMR spectral analysis of this compound is a powerful tool for its characterization. A thorough understanding of its thione-thiol tautomerism is essential for the accurate interpretation of the resulting spectra. The experimental protocols and representative data provided in this guide offer a solid foundation for researchers working with this compound. It is recommended to always consider the specific experimental conditions, particularly the solvent, when analyzing the NMR data of this compound and related compounds.

An In-depth Technical Guide to the FT-IR and Raman Spectroscopy of 4-Mercaptopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Mercaptopyridine (B10438) (4-MPy) is a heterocyclic thiol compound of significant interest in various scientific and industrial fields, including pharmaceuticals, materials science, and coordination chemistry. Its unique structure, featuring a pyridine (B92270) ring and a thiol group, allows for versatile chemical interactions, such as protonation, tautomerization, and coordination with metal surfaces. Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides powerful analytical tools to probe the molecular structure, bonding, and interactions of 4-MPy. This guide offers a comprehensive overview of the FT-IR and Raman spectroscopy of 4-mercaptopyridine, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts and workflows.

Molecular Structure and Vibrational Modes

4-Mercaptopyridine can exist in two tautomeric forms: the thiol form and the thione form. The equilibrium between these tautomers can be influenced by factors such as solvent polarity and pH. Both FT-IR and Raman spectroscopy are sensitive to the vibrational modes of the molecule, which are determined by its structure and bonding. These vibrational modes include stretching, bending, and torsional motions of the chemical bonds within the molecule.

FT-IR Spectroscopy of 4-Mercaptopyridine

FT-IR spectroscopy measures the absorption of infrared radiation by a sample, providing information about the functional groups present in a molecule.

Experimental Protocol: Solid-State FT-IR (KBr Pellet Method)

The solid-state FT-IR spectrum of 4-mercaptopyridine is typically obtained using the potassium bromide (KBr) pellet method.[1][2][3][4]

Materials and Equipment:

-

4-Mercaptopyridine powder

-

Spectroscopic grade potassium bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press die set

-

Hydraulic press

-

FT-IR spectrometer

Procedure:

-

Sample Preparation:

-

Thoroughly clean and dry the agate mortar, pestle, and pellet press die set.

-

Weigh approximately 1-2 mg of 4-mercaptopyridine and 100-200 mg of dry KBr powder. The sample-to-KBr ratio should be in the range of 1:100 to 1:200.

-

Grind the 4-mercaptopyridine sample in the agate mortar to a fine powder.

-

Add the KBr powder to the mortar and gently triturate the mixture until a homogeneous fine powder is obtained. Avoid excessive grinding to prevent moisture absorption by the KBr.[4]

-

-

Pellet Formation:

-

Transfer the powdered mixture into the pellet die.

-

Place the die in a hydraulic press and apply a pressure of approximately 8-10 tons for a few minutes to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Collect a background spectrum of a pure KBr pellet to subtract atmospheric and instrumental interferences.

-

Acquire the FT-IR spectrum of the 4-mercaptopyridine sample, typically in the range of 4000-400 cm⁻¹.

-

For improved signal-to-noise ratio, multiple scans (e.g., 32 or 64) are co-added. A spectral resolution of 4 cm⁻¹ is commonly used.

-

FT-IR Peak Assignments

The following table summarizes the key FT-IR vibrational bands of 4-mercaptopyridine and their assignments. These assignments are based on experimental data and theoretical calculations, such as Density Functional Theory (DFT).

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| ~3400 | N-H stretch (thione form, H-bonded) |

| ~3050 | C-H stretch (aromatic) |

| ~2550 | S-H stretch (thiol form) |

| ~1600 | C=C stretch (pyridine ring) |

| ~1560 | C=C stretch (pyridine ring) |

| ~1470 | C-N stretch |

| ~1200 | C-H in-plane bend |

| ~1100 | Ring breathing |

| ~990 | Ring breathing |

| ~800 | C-H out-of-plane bend |

| ~730 | C-S stretch |

Raman Spectroscopy of 4-Mercaptopyridine

Raman spectroscopy is a light scattering technique that provides information about the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds and is complementary to FT-IR spectroscopy.

Experimental Protocol: Raman Spectroscopy

Materials and Equipment:

-

4-Mercaptopyridine (solid powder or solution)

-

Solvent (e.g., methanol (B129727), water if applicable)

-

Sample holder (e.g., glass slide, quartz cuvette)

-

Raman spectrometer with a laser excitation source (e.g., 514.5 nm, 632.8 nm, or 785 nm)

Procedure:

-

Sample Preparation:

-

Data Acquisition:

-

Place the sample in the Raman spectrometer.

-

Focus the laser beam onto the sample.

-

Acquire the Raman spectrum over the desired spectral range (e.g., 100-3500 cm⁻¹).

-

The laser power and acquisition time should be optimized to obtain a good signal-to-noise ratio while avoiding sample degradation.

-

Raman Peak Assignments

The following table summarizes the prominent Raman bands of 4-mercaptopyridine and their corresponding vibrational assignments.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| ~1610 | C=C stretch (pyridine ring) |

| ~1575 | C=C stretch (pyridine ring) |

| ~1210 | C-H in-plane bend |

| ~1095 | Ring breathing, C-S stretch |

| ~1000 | Ring breathing |

| ~715 | C-S stretch |

| ~470 | Ring deformation |

Surface-Enhanced Raman Spectroscopy (SERS)

SERS is a powerful technique that provides significantly enhanced Raman signals from molecules adsorbed on or near nanostructured metal surfaces (e.g., silver or gold). This enhancement allows for the detection of trace amounts of analytes. 4-Mercaptopyridine is a common molecule used in SERS studies due to its strong interaction with metal surfaces via the sulfur atom.

SERS Peak Assignments of 4-Mercaptopyridine

The SERS spectrum of 4-mercaptopyridine can exhibit shifts in peak positions and changes in relative intensities compared to the normal Raman spectrum, indicating the molecule's interaction with the metal surface.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment (on Ag or Au) |

| ~1610 | C=C stretch (pyridine ring) |

| ~1575 | C=C stretch (pyridine ring) |

| ~1215 | C-H in-plane bend |

| ~1095 | Ring breathing, C-S stretch |

| ~1010 | Ring breathing |

| ~720 | C-S stretch |

| ~460 | Ring deformation |

Diagrams

Caption: Experimental workflow for FT-IR and Raman analysis of 4-mercaptopyridine.

Caption: Relationship between molecular structure, vibrational modes, and spectral features.

Conclusion

FT-IR and Raman spectroscopy are indispensable techniques for the characterization of 4-mercaptopyridine. This guide provides a foundational understanding of the principles, experimental methodologies, and spectral interpretations associated with the analysis of this important molecule. The quantitative data and visual workflows presented herein are intended to serve as a valuable resource for researchers and professionals engaged in work involving 4-mercaptopyridine, facilitating a deeper understanding of its molecular properties and interactions.

References

- 1. shimadzu.com [shimadzu.com]

- 2. eng.uc.edu [eng.uc.edu]

- 3. pelletpressdiesets.com [pelletpressdiesets.com]

- 4. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 5. Spectral Characterization of 4-Mercaptopyridine (4-Mpy) Aggregates in Aqueous Solution [scirp.org]

UV-Vis absorption spectrum of pyridine-4-thiol

An In-depth Technical Guide to the UV-Vis Absorption Spectrum of Pyridine-4-thiol

Introduction

This compound (also known as 4-mercaptopyridine) is a heterocyclic compound of significant interest in coordination chemistry, surface science, and biological systems. Its utility often stems from its ability to bind to metal surfaces and its unique electronic properties. A fundamental technique for characterizing these properties is UV-Vis absorption spectroscopy. This guide provides a detailed examination of the , with a focus on its tautomeric nature, the profound effects of solvent environments on its spectral features, and standardized experimental protocols for its analysis.

Thione-Thiol Tautomerism: A Core Concept

The electronic properties and, consequently, the UV-Vis spectrum of this compound are dominated by its existence in a tautomeric equilibrium between two forms: the thiol form and the thione (or zwitterionic) form.[1][2]

-

Thiol Form : Features a sulfur-hydrogen (S-H) bond.

-

Thione Form : Characterized by a carbon-sulfur double bond (C=S) and a protonated nitrogen atom in the pyridine (B92270) ring.

The position of this equilibrium is highly sensitive to the molecular environment. Studies have shown that in dilute solutions of nonpolar solvents, the thiol form is predominant.[3][4] Conversely, polar solvents, high concentrations, and self-association tend to shift the equilibrium significantly toward the thione form.[3][4] Theoretical calculations and experimental data suggest that for monomers, the thione form is generally the more dominant and stable tautomer.[1][2] This tautomerism is the primary reason for the variability observed in the UV-Vis spectra under different conditions.

Quantitative UV-Vis Absorption Data

The choice of solvent dramatically influences the absorption maximum (λmax) of this compound. This is clearly illustrated by comparing its spectrum in a polar protic solvent like methanol (B129727), where it exists primarily as a monomer, with its spectrum in water, where its low solubility leads to aggregation.

| Compound | Solvent | Concentration | Absorption Maximum (λmax) | Form |

| This compound | Methanol | 1 mM | 338 nm | Monomer |

| This compound | Water | 1 mM | 324 nm | H-type Aggregates |

Table 1: UV-Vis Absorption Maxima of this compound in Different Solvents. Data sourced from reference[5].

Analysis of Solvent Effects

The shift in the absorption maximum is a critical aspect of the spectral analysis of this compound.

Hypsochromic (Blue) Shift in Water

When the solvent is changed from pure methanol to water, a noticeable blue shift (hypsochromic shift) in the absorption band occurs, moving from 338 nm to 324 nm.[5] This phenomenon is attributed to the low solubility of this compound in water, which promotes the formation of molecular aggregates.[5] According to the molecular exciton (B1674681) model, this blue shift is characteristic of the formation of "H-type" aggregates, where the molecules align in a face-to-face orientation through intermolecular hydrogen bonding and π-π stacking interactions.[5]

In a broader context, for n→π* transitions, increasing solvent polarity often leads to a hypsochromic shift. Polar solvents can stabilize the non-bonding (n) orbital, which is the ground state for this transition, more effectively than the excited π* orbital. This increases the energy gap for the transition, resulting in absorption at a shorter wavelength.[6]

Experimental Protocols

This section details a standardized methodology for acquiring the , based on established experimental practices.[5][7]

Materials and Reagents

-

This compound : Purity of 96% or higher.[5]

-

Solvents : Spectroscopic grade solvents are required. Common choices include pure methanol and deionized (DI) water.[5]

Sample Preparation

-

Prepare a stock solution of this compound. For instance, dissolve the required amount of this compound powder in the chosen solvent (e.g., methanol or DI water) to achieve a concentration of 1 mM.[5]

-

Ensure the compound is fully dissolved. Sonication may be used if necessary.

-

Prepare any subsequent dilutions from the stock solution using the same spectroscopic grade solvent.

Instrumentation and Measurement

-

Spectrophotometer : A double-beam UV-Vis spectrophotometer, such as a Perkin-Elmer Lambda 19 or a Jasco V-630, is suitable for these measurements.[5][7]

-

Cuvette : Use a standard 1 cm path length quartz cuvette.[5]

-

Blank Correction : Fill the reference cuvette with the pure solvent used for the sample preparation. Record a baseline spectrum to correct for any solvent absorption.

-

Spectral Acquisition :

-

Rinse the sample cuvette with the prepared this compound solution before filling it.

-

Place the sample cuvette in the spectrophotometer.

-

Record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

-

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the spectral analysis of this compound.

Caption: Experimental workflow for UV-Vis analysis.

Caption: Tautomeric equilibrium of this compound.

References

- 1. Collection - Theoretical Studies of the Tautomers of Pyridinethiones - The Journal of Physical Chemistry A - Figshare [acs.figshare.com]

- 2. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 3. researchgate.net [researchgate.net]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Spectral Characterization of 4-Mercaptopyridine (4-Mpy) Aggregates in Aqueous Solution [scirp.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

coordination chemistry of pyridine-4-thiol with metal ions

An In-depth Technical Guide to the Coordination Chemistry of Pyridine-4-Thiol with Metal Ions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile heterocyclic ligand that has garnered significant interest in coordination chemistry due to its unique electronic properties and multiple potential donor sites. Its existence in a tautomeric equilibrium between a neutral thione form and a zwitterionic thiol form dictates its coordination behavior, leading to a rich variety of metal complexes with diverse structures and applications. This guide provides a comprehensive overview of the fundamental principles governing the coordination of this compound with metal ions, detailing its tautomerism, common coordination modes, and synthetic methodologies. It further presents a compilation of quantitative structural and spectroscopic data, outlines detailed experimental protocols for synthesis and characterization, and explores the applications of these complexes in materials science and drug development, particularly as potential therapeutic agents.

Introduction: The this compound Ligand

This compound (also known as 4-mercaptopyridine) is an organosulfur compound that belongs to the class of pyridinethiones. These compounds are crucial precursors for coordination complexes, some of which possess therapeutic value.[1][2] The ligand's functionality is dominated by the interplay between the pyridine (B92270) nitrogen and the thiol sulfur, making it a fascinating subject for coordination chemistry. Its ability to coordinate with a wide range of metal ions has led to the development of complexes with applications ranging from heavy metal precipitation to catalysis and the design of novel metallodrugs.[3][4]

A critical aspect of this compound's chemistry is its existence as two primary tautomers: the thiol form (4-mercaptopyridine) and the thione form (pyridine-4(1H)-thione).[1][5] While the thiol form is aromatic, the thione form is often more stable, particularly in polar solvents and in the solid state.[1][6] This tautomerism is the key to understanding its versatile coordination behavior with metal ions.

Tautomerism and Coordination Modes

The reactivity and coordination of this compound are intrinsically linked to the equilibrium between its thiol and thione tautomers. The thione form is zwitterionic and generally predominates.[1][5] This equilibrium influences which atoms are available for donation and the overall charge of the ligand upon coordination.

-

Thione Tautomer : Pyridine-4(1H)-thione, the dominant form, features a C=S double bond and a protonated nitrogen atom.

-

Thiol Tautomer : 4-Mercaptopyridine features an aromatic pyridine ring and a thiol (-SH) group.

These forms give rise to several possible coordination modes with a metal center (M):

-

S-Coordination (Thione Form) : The neutral thione ligand coordinates to the metal ion through the sulfur atom. This is a very common bonding mode.[7]

-

S-Coordination (Thiolate Form) : After deprotonation of the thiol group, the resulting thiolate anion coordinates to the metal ion through the sulfur atom.

-

N,S-Chelation : The ligand can act as a bidentate chelating agent, coordinating through both the pyridine nitrogen and the sulfur atom. This typically occurs with the deprotonated thiolate form.

-

Bridging Coordination : The thiolate can bridge two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers.

The preferred coordination mode depends on various factors, including the metal ion's nature (Hard-Soft Acid-Base theory), the reaction conditions (pH, solvent), and the presence of other ancillary ligands in the coordination sphere.

Synthesis and Experimental Protocols

The synthesis of metal complexes with this compound typically involves the reaction of a suitable metal salt with the ligand in a 1:2 or 1:4 metal-to-ligand molar ratio.[8][9] The choice of solvent and reaction conditions can influence the final product's structure and coordination geometry.

General Experimental Protocol for Synthesis

This protocol outlines a typical procedure for the synthesis of a transition metal complex of this compound.

Materials:

-

Metal salt (e.g., Nickel(II) acetate, Copper(II) acetate, Zinc(II) acetate)

-

This compound

-

Absolute Ethanol (B145695) or Methanol

-

Deionized water

Procedure:

-

Ligand Solution Preparation: Dissolve this compound (2 molar equivalents) in 20-30 mL of warm absolute ethanol with stirring.

-

Metal Salt Solution Preparation: In a separate flask, dissolve the metal salt (1 molar equivalent) in 20-30 mL of ethanol or an ethanol/water mixture.

-

Reaction: Add the metal salt solution dropwise to the stirring ligand solution.

-

Reflux: Attach a condenser to the reaction flask and heat the mixture to reflux for 2-4 hours. A color change or precipitation of a solid is often observed.

-

Isolation: Allow the reaction mixture to cool to room temperature. If a precipitate has formed, collect the solid by vacuum filtration. If no precipitate forms, the volume of the solvent can be reduced in vacuo to induce crystallization.

-

Washing and Drying: Wash the collected solid product with cold ethanol and then diethyl ether to remove any unreacted starting materials. Dry the complex in a desiccator over silica (B1680970) gel.

-

Recrystallization (Optional): For higher purity, the complex can be recrystallized from a suitable solvent like ethanol, methanol, or DMF.

Characterization Techniques

A suite of analytical techniques is employed to elucidate the structure and properties of the synthesized complexes:

-

Infrared (IR) Spectroscopy: Used to confirm the coordination of the ligand. A shift in the C=S stretching frequency and changes in the pyridine ring vibration bands upon complexation provide evidence of metal-ligand bond formation.[7][10] The disappearance of the S-H stretching band can indicate deprotonation of the thiol form.[9]

-

UV-Visible Spectroscopy: Provides information about the electronic transitions within the complex and can help in determining the coordination geometry. The appearance of new charge-transfer bands is indicative of complex formation.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra show chemical shifts upon coordination, confirming the ligand's binding to the metal center.[9][10]

-

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information about the solid-state structure, including bond lengths, bond angles, coordination geometry, and intermolecular interactions.[11]

-

Magnetic Susceptibility and Conductivity Measurements: These measurements help in determining the geometry (e.g., tetrahedral vs. square planar) and the electrolytic nature of the complexes.[7][9]

Quantitative Data on Coordination Complexes

Quantitative data is essential for understanding the precise nature of the metal-ligand interactions. While comprehensive databases for this compound complexes are sparse, data from related structures can provide valuable insights.

Crystallographic Data

The following table presents selected bond lengths for magnesium complexes with pyridine-2-thiolate, an isomer of the ligand of interest. The principles of coordination and expected bond length ranges are comparable. The data illustrates a typical distorted octahedral geometry with coordination through both sulfur and nitrogen.

Table 1: Selected Crystallographic Data for Magnesium Pyridine-2-thiolate Complexes

| Complex Formula | Coordination Geometry | Avg. Mg-S Bond Length (Å) | Avg. Mg-N Bond Length (Å) | N-Mg-S Bite Angle (°) |

| [Mg(thf)₂(pyS)₂]·0.5THF | Distorted Octahedral | 2.607 | 2.149 | 65.81 |

| [Mg(thf)₂(3-CF₃-pyS)₂] | Distorted Octahedral | 2.576 | 2.155 | 66.45 |

| [Mg(thf)₂(5-CF₃-pyS)₂] | Distorted Octahedral | 2.585 | 2.150 | 66.30 |

| [Mg(thf)₂(3-SiMe₃-pyS)₂]·0.5THF | Distorted Octahedral | 2.597 | 2.156 | 65.71 |

| (Note: pyS = pyridine-thiolate; thf = tetrahydrofuran. Data is for the pyridine-2-thiol (B7724439) isomer.) |

Spectroscopic Data

Spectroscopic shifts are diagnostic of coordination. Upon complexation, characteristic IR bands of the this compound ligand are expected to shift.

Table 2: Typical IR Spectroscopic Features [7][9]

| Vibration Mode | Free Ligand (approx. cm⁻¹) | Coordinated Ligand (approx. cm⁻¹) | Interpretation |

| ν(S-H) | ~2700-2800 | Absent | Deprotonation and coordination via thiolate. |

| ν(C=N) (ring) | ~1645 | Shifted to higher or lower freq. | Involvement of pyridine ring in coordination. |

| ν(C-S) / ν(C=S) | ~670 / ~1100 | Shifted | Coordination through the sulfur atom. |

| ν(M-S) / ν(M-N) | - | ~300-450 | Formation of new metal-sulfur/nitrogen bonds. |

Stability Constants

Applications in Research and Drug Development

The unique properties of this compound metal complexes make them valuable in various scientific and therapeutic fields.

Materials Science and Catalysis

The ability of this compound to act as a bridging ligand allows for the construction of metal-organic frameworks (MOFs) and coordination polymers. These materials have potential applications in gas storage, separation, and heterogeneous catalysis. Furthermore, the redox properties of the coordinated metal ions can be tuned by the ligand, leading to applications in catalytic cycles.

Heavy Metal Remediation

Ligands containing soft donor atoms like sulfur are highly effective at binding heavy metal ions. Pyridine-thiol based ligands have been developed for the precipitation and removal of toxic heavy metals such as cadmium and copper from aqueous solutions, demonstrating removal efficiencies greater than 99%.[3][13]

Drug Development

Metal complexation is a recognized strategy to enhance the therapeutic properties of organic molecules.[14] Pyridine-based metal complexes have shown significant potential as anticancer agents.[14][15] The metal center can introduce novel mechanisms of action, improve bioavailability, and overcome resistance to existing drugs.[16][17]

The proposed mechanism of action for many anticancer metal complexes involves several key steps:

-

Cellular Uptake: The complex crosses the cell membrane.

-

Ligand Exchange/Activation: Inside the cell, ancillary ligands may be exchanged for water molecules, activating the complex.

-

Target Binding: The activated complex binds to biological macromolecules, most commonly DNA.[18] Binding to the N7 position of guanine (B1146940) bases is a well-established mechanism for platinum drugs.[18]

-

Downstream Effects: DNA binding disrupts replication and transcription, leading to the induction of apoptosis (programmed cell death) and cell cycle arrest. An alternative or concurrent mechanism involves the generation of reactive oxygen species (ROS), which induces oxidative stress and cellular damage.[14][15]

Conclusion

The coordination chemistry of this compound is rich and multifaceted, primarily governed by its thione-thiol tautomerism. This allows for a variety of coordination modes, leading to complexes with diverse geometries and properties. The straightforward synthesis and the ability to characterize these compounds with standard analytical techniques make them accessible for broad investigation. The demonstrated applications in heavy metal remediation and the significant potential in drug development underscore the continuing importance of this compound as a ligand in modern coordination chemistry. Future research, particularly in elucidating detailed mechanisms of biological action and compiling systematic quantitative data, will further unlock the potential of these versatile complexes.

References

- 1. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 2. Collection - Theoretical Studies of the Tautomers of Pyridinethiones - The Journal of Physical Chemistry A - Figshare [acs.figshare.com]

- 3. A pyridine-thiol ligand with multiple bonding sites for heavy metal precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Bonding Trends in Pyridine-2-thiolato Complexes of Tetravalent Actinides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Advancements in Metal Complexation of Pyridine Derivatives (2022-2024): A Pathway to Enhanced Anticancer Potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Therapeutic Potential in Cancer of Terpyridine-Based Metal Complexes Featuring Group 11 Elements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Transition metal complexes with bioactive ligands: mechanisms for selective ligand release and applications for drug delivery - Metallomics (RSC Publishing) [pubs.rsc.org]

- 17. academic.oup.com [academic.oup.com]

- 18. Classification of Metal-based Drugs According to Their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

Thermal Stability and Degradation of 4-Mercaptopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Mercaptopyridine (B10438) (also known as 4-pyridinethiol) is a heterocyclic organic compound with diverse applications in fields ranging from surface science to pharmaceuticals. Its ability to form self-assembled monolayers on metal surfaces and its role as a versatile chemical intermediate necessitate a thorough understanding of its thermal stability and degradation profile. This technical guide provides a comprehensive overview of the current knowledge regarding the thermal properties of 4-mercaptopyridine in the solid state, including its melting behavior, decomposition characteristics, and potential degradation pathways. The information presented herein is intended to assist researchers, scientists, and drug development professionals in the handling, processing, and formulation of this compound.

Thermal Properties of 4-Mercaptopyridine

The thermal behavior of solid 4-mercaptopyridine is characterized by its melting point and subsequent decomposition at higher temperatures. While comprehensive thermogravimetric and calorimetric data in the public domain is limited, available information from various sources allows for a general characterization of its thermal stability.

Data Presentation

| Property | Value | Notes |

| Molecular Formula | C5H5NS | - |

| Molecular Weight | 111.16 g/mol | - |

| Melting Point | 182-189 °C | This is a commonly reported range. |

| Sublimation | Readily sublimes in vacuo | Suggests volatility at elevated temperatures and reduced pressure. |

| Decomposition | Onset of decomposition is expected to occur at temperatures above the melting point. | Specific decomposition temperature and kinetics are not well-documented in the literature. |

Thermal Degradation Pathway

The precise mechanism of the thermal degradation of solid 4-mercaptopyridine has not been extensively studied. However, based on the thermal decomposition of related pyridine (B92270) compounds, a plausible degradation pathway can be proposed. The initiation of the degradation is likely to involve the homolytic cleavage of the C-S or S-H bond, or the C-N bond within the pyridine ring at elevated temperatures.

A study on the laser pyrolysis of pyridine indicated that the reaction is initiated by the formation of pyridyl radicals. Specifically, the 4-pyridyl radical was suggested to be a principal agent in the formation of solid deposits, which can be interpreted as soot or char.[1] This suggests that a similar radical-mediated mechanism could be operative in the thermal decomposition of 4-mercaptopyridine, leading to the formation of complex, high-molecular-weight products.

References

Pyridine-4-thiol: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides critical safety, handling, and Material Safety Data Sheet (MSDS) information for pyridine-4-thiol (also known as 4-mercaptopyridine). Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment when working with this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to be aware of its potential health effects and physical hazards. The compound is known to cause skin, eye, and respiratory irritation.[1][2] It may also be harmful if swallowed.

Table 1: GHS Hazard Statements

| Code | Hazard Statement | Classification |

| H302 | Harmful if swallowed. | Acute Toxicity, Oral (Category 4) |

| H315 | Causes skin irritation.[1][2] | Skin Corrosion/Irritation (Category 2)[1] |

| H317 | May cause an allergic skin reaction. | --- |

| H319 | Causes serious eye irritation.[1][2] | Serious Eye Damage/Eye Irritation (Category 2A)[1] |

| H335 | May cause respiratory irritation.[1][2] | Specific target organ toxicity — single exposure (Category 3), Respiratory system[1] |

This table is based on GHS classifications and may vary slightly between suppliers.

First Aid Measures

In the event of exposure to this compound, immediate and appropriate first aid is critical. The following table outlines the recommended procedures.

Table 2: First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[1] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1] If skin irritation occurs or persists, get medical advice/attention.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1] Remove contact lenses if present and easy to do so. Continue rinsing.[1] Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[1] |

Handling and Storage

Proper handling and storage procedures are paramount to minimizing the risks associated with this compound.

Safe Handling

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), chemical splash goggles, and a lab coat.[3][5]

-

Hygiene: Avoid breathing dust or fumes.[1] Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[6]

-

Ignition Sources: Keep away from heat, sparks, and open flames.[3]

Storage Conditions

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[1]

-

Atmosphere: For long-term storage, it is recommended to store under an inert atmosphere, such as nitrogen.[1]

-

Temperature: Store in a cool place; some suppliers recommend freezer storage.[1]

-

Incompatibilities: Store away from strong oxidizing agents and strong bases.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory when working with this compound. The following table summarizes the recommended PPE for various laboratory tasks.

Table 3: Recommended Personal Protective Equipment

| Operation | Eye Protection | Hand Protection | Body Protection |

| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles.[5] | Nitrile or neoprene gloves (double-gloving is recommended).[5] | Laboratory coat.[5] |

| Solution Preparation | Chemical splash goggles.[5] | Nitrile or neoprene gloves.[5] | Laboratory coat.[5] |

| Conducting Reactions | Chemical splash goggles and a face shield.[5] | Nitrile or neoprene gloves.[5] | Chemical-resistant laboratory coat or apron.[5] |

| Waste Disposal | Chemical splash goggles.[5] | Nitrile or neoprene gloves.[5] | Laboratory coat.[5] |

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

Spill Response Workflow

Caption: A logical workflow for handling a this compound spill.

Cleanup Procedures

-

Minor Spills: For small spills, avoid generating dust.[6] Use dry clean-up procedures.[6] Sweep or vacuum the material and place it into a suitable, labeled container for disposal.[1][6]

-

Major Spills: For larger spills, alert emergency services.[6] Prevent the spillage from entering drains or waterways.[6]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[7]

-

Specific Hazards: During a fire, hazardous decomposition products such as nitrogen oxides, carbon oxides, and sulfur oxides may be formed.[1]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Toxicological and Physical Properties

While comprehensive toxicological data is not available for this compound, some information has been reported. It is characterized as a yellow powder with a stench.[1][8]

Table 4: Toxicological and Physical Data

| Property | Value |

| Acute Toxicity | Intravenous LD50 (mouse) = 178 mg/kg[2][8] |

| Molecular Formula | C5H5NS[1] |

| Molecular Weight | 111.16 g/mol [1] |

| Appearance | Yellow powder[8] |

| Odor | Stench[1] |

Note: The toxicological properties have not been fully investigated.[1]

Experimental Protocols

Detailed experimental methodologies for specific research applications of this compound are beyond the scope of this safety guide. Researchers should consult peer-reviewed literature and established laboratory protocols for specific experimental setups. The synthesis of this compound can be achieved through methods such as the reaction of a halogenated pyridine (B92270) with sodium hydride or the reaction of pyridine-4-mercaptan with a base.[9]

This guide is intended to provide a comprehensive overview of the safety and handling of this compound. Always consult the most up-to-date Safety Data Sheet from your supplier before use and adhere to all institutional and local safety regulations.

References

- 1. fishersci.com [fishersci.com]

- 2. 4-Mercaptopyridine | C5H5NS | CID 2723889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 5. benchchem.com [benchchem.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. synerzine.com [synerzine.com]

- 8. 4-Mercaptopyridine - Hazardous Agents | Haz-Map [haz-map.com]

- 9. Pyridine-4-thiolate: Properties, Uses, Safety, Supplier & SDS | Comprehensive Guide for Researchers & Chemists in China [pipzine-chem.com]

The Dawn of a Versatile Molecule: Unraveling the Discovery and History of Pyridine-4-thiol

For decades, pyridine-4-thiol, a seemingly simple heterocyclic compound, has played a pivotal role in a multitude of scientific disciplines, from the intricacies of coordination chemistry to the frontiers of drug development. Its unique electronic properties and reactive thiol group have made it a valuable building block and a subject of intense study. This in-depth guide delves into the historical archives to chronicle the discovery of this important molecule, detailing its first synthesis and the evolution of our understanding of its properties.

A Landmark Synthesis: The Work of King and Ware

The first documented synthesis of this compound, or as it was initially named, 4-thiopyridone, was reported in 1939 by Harold King and Lancelot L. Ware of the National Institute for Medical Research in London. Their seminal paper, "4–Thiopyridone and derived substances," published in the Journal of the Chemical Society, laid the groundwork for all future research on this compound. The motivation behind their work was rooted in the exploration of potential therapeutic agents, a common driver of synthetic chemistry during that era.

The synthetic route developed by King and Ware was a two-step process starting from the readily available pyridine (B92270). The initial challenge was the preparation of the precursor, 4-chloropyridine (B1293800).

The Genesis of 4-Chloropyridine